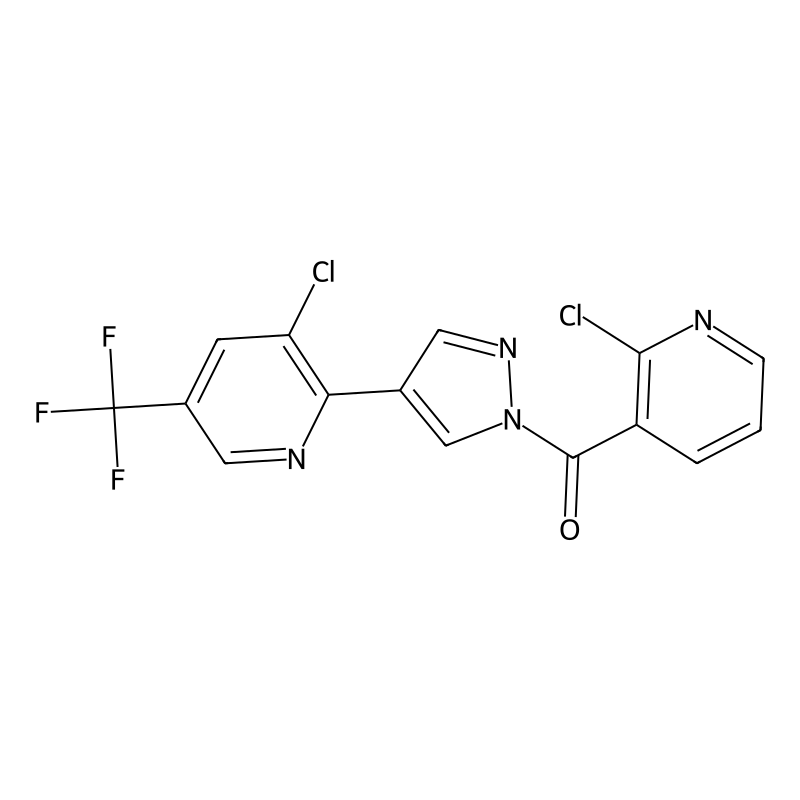(2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
The compound (2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone is a synthetic organic molecule with the molecular formula and a molecular weight of approximately 405.2 g/mol. This compound features a complex structure that includes multiple functional groups, notably a pyridine ring and a pyrazole moiety, which contribute to its chemical reactivity and biological properties. The compound is typically available in high purity, around 95%, making it suitable for various research applications .
The chemical reactivity of this compound can be attributed to its electrophilic and nucleophilic centers. Notably, the chloro and trifluoromethyl groups can participate in nucleophilic substitutions or electrophilic aromatic substitutions. The presence of the pyrazole ring also allows for potential reactions such as:
- Acylation reactions: The carbonyl group can react with nucleophiles.
- Nucleophilic substitutions: The chloro groups can be replaced by stronger nucleophiles under appropriate conditions.
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.
The synthesis of (2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the pyrazole ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of chloro and trifluoromethyl groups: Electrophilic aromatic substitution methods are often employed to introduce these substituents onto the pyridine rings.
- Final coupling reactions: The final product is synthesized through coupling reactions that link the pyrazole moiety to the chlorinated pyridine structures.
These methods require careful control of reaction conditions to ensure high yield and purity.
This compound has potential applications in various fields, including:
- Pharmaceutical development: As a lead compound in drug discovery, particularly for anti-infective or anticancer agents.
- Agricultural chemistry: Potential use as a pesticide or herbicide due to its biological activity against pests.
- Material science: Exploration as a precursor in the synthesis of novel materials with specific electronic properties.
Interaction studies involving this compound are crucial for understanding its mechanism of action and potential side effects. Research could focus on:
- Protein-ligand interactions: Investigating how this compound interacts with specific biological targets.
- Metabolic pathways: Understanding how the compound is metabolized within biological systems, which could inform its safety profile and efficacy.
Such studies are essential for advancing its application in medicinal chemistry.
Several compounds share structural similarities with (2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone, which can be compared based on their chemical structure, biological activity, and applications:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-Chloro-3-trifluoromethylpyridine | C6H3ClF3N | Trifluoromethyl group | Antimicrobial |
| 1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole | C11H8ClF3N3 | Pyrazole ring | Anticancer |
| 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine | C8H8ClF3N | Amino group | Antimicrobial |
These compounds highlight the unique aspects of (2-chloro-3-pyridinyl){4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}methanone, particularly its complex structure combining multiple active groups that may enhance its biological activity compared to simpler analogs.








